molecular formula C8H6N2O B163726 5-Acetylnicotinonitrile CAS No. 135450-74-7

5-Acetylnicotinonitrile

Cat. No. B163726
M. Wt: 146.15 g/mol
InChI Key: OIWARPXHQPSUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetylnicotinonitrile is a chemical compound with the molecular formula C8H6N2O . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of nicotine and its analogues, which could include 5-Acetylnicotinonitrile, involves the cyclization of mesylated 1-(3-pyridinyl)-1,4, and 1,5-diol derivatives to form the pyrrolidino or piperidino fragments .


Molecular Structure Analysis

The molecular structure of 5-Acetylnicotinonitrile consists of a pyridine ring attached to a nitrile group and an acetyl group . The exact structure and properties can be further analyzed using techniques such as nuclear magnetic resonance and chromatography .

Scientific Research Applications

Therapeutic Activities

  • Application : Nicotinonitriles are used in the synthesis of many drugs due to their wide range of therapeutic activities .
  • Methods : The specific methods of application or experimental procedures would depend on the particular drug being synthesized. Typically, this involves chemical reactions under controlled conditions to produce the desired compound .
  • Results : Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .

Biological Activities

  • Application : Nicotinonitriles have biological properties such as antimicrobial, antioxidant, anti-inflammatory, and anti-alzheimer activities .
  • Methods : These compounds can be tested for their biological activities using various biochemical assays .
  • Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .

Antimicrobial Activities

  • Application : Nicotinonitriles have been reported to possess antimicrobial activities .
  • Methods : These compounds can be tested for their antimicrobial activities using various microbiological assays .
  • Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .

Antioxidant Activities

  • Application : Nicotinonitriles are known to exhibit antioxidant activities .
  • Methods : These compounds can be tested for their antioxidant activities using various biochemical assays .
  • Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .

Anti-inflammatory Activities

  • Application : Nicotinonitriles are known to exhibit anti-inflammatory activities .
  • Methods : These compounds can be tested for their anti-inflammatory activities using various pharmacological assays .
  • Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .

Anti-Alzheimer Activities

  • Application : Nicotinonitriles have been reported to possess anti-Alzheimer activities .
  • Methods : These compounds can be tested for their anti-Alzheimer activities using various neurological assays .
  • Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .

properties

IUPAC Name

5-acetylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-6(11)8-2-7(3-9)4-10-5-8/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWARPXHQPSUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304273
Record name 5-Acetyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylnicotinonitrile

CAS RN

135450-74-7
Record name 5-Acetyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135450-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (2.75 g) was added to a solution of 3-acetyl-5-carbamoylpyridine (2.8 g) in N,N-dimethylformamide (30 ml) with cooling on an ice-water bath. The mixture was stirred with cooling for 1.5 hours. The solvent was removed under reduced pressure. The residue was dissolved in water (150 ml) and the mixture was extracted with ethyl acetate (100 ml). The extract was dried with magnesium sulfate and then evaporated. The residue was chromatographed on a silica gel column eluting with chloroform to afford 3-acetyl-5-cyanopyridine (1.21 g).
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.